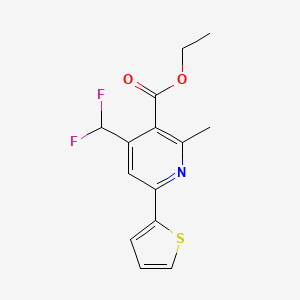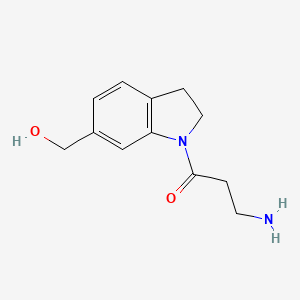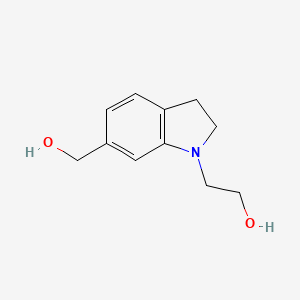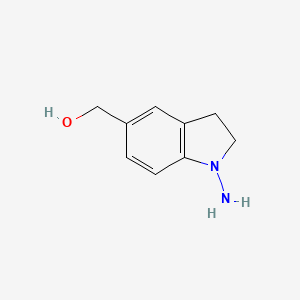
Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate
Overview
Description
Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate, or ETMN, is a synthetic compound with a wide range of applications in the scientific and medical fields. It is a derivative of nicotinic acid, and is a fluorinated ester of nicotinic acid. It is a white crystalline solid with a melting point of 76-77°C. ETMN has been studied for its potential uses in drug delivery, cancer research, and as a precursor for other synthesized compounds.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate serves as an intermediate in synthesizing heterocyclic compounds, such as 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)ones. This synthesis showcases the utility of such ethyl nicotinate derivatives in creating complex molecular structures with potential applications in drug development and materials science (Eichler, Rooney, & Williams, 1976).
Fungicidal Activity
A series of N-(thiophen-2-yl) nicotinamide derivatives, designed and synthesized by modifying natural products, showed excellent fungicidal activities against cucumber downy mildew. This highlights the potential of ethyl nicotinate derivatives in developing new agrochemicals (Wu et al., 2022).
Pharmaceutical Synthesis
Research on the synthesis of 1-(4-Methylphenyl) ethylnicotinate demonstrates the relevance of ethyl nicotinate derivatives in pharmaceutical manufacturing, offering insights into efficient production methods for compounds with medical applications (Liu Chunxin, 2009).
Electrochemical and Electrochromic Properties
The introduction of different acceptor groups into polycarbazole derivatives, including ethyl nicotinate derivatives, affects their electrochemical and electrochromic properties. This research opens up possibilities for using these compounds in electronic and optoelectronic devices (Hu et al., 2013).
Molecular Structure Studies
Studies on compounds like ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate and ethyl 2-methylsulfanyl-6-[(triphenylphosphoranylidene)amino]nicotinate provide valuable information on molecular structures, contributing to our understanding of molecular interactions and the design of new materials (Cobo et al., 2008).
Mechanism of Action
Target of Action
They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiophene derivatives have been found to affect a variety of biochemical pathways, leading to their diverse biological effects .
Result of Action
Thiophene derivatives have been reported to have a variety of effects, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Biochemical Analysis
Biochemical Properties
Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives are known to exhibit antimicrobial, antioxidant, and anticancer activities . This compound may interact with enzymes involved in oxidative stress pathways, thereby modulating the cellular redox state. Additionally, it may bind to specific proteins, altering their conformation and activity, which can lead to downstream effects on cellular processes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to exhibit anti-inflammatory and antimicrobial properties . This compound may inhibit the activity of pro-inflammatory cytokines, thereby reducing inflammation. It may also interfere with the replication of microbial pathogens, leading to their eradication.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It may bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. For instance, thiophene derivatives have been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . This compound may also modulate gene expression by interacting with transcription factors or epigenetic regulators, thereby influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that thiophene derivatives can exhibit time-dependent changes in their biological activity . This compound may undergo metabolic degradation, leading to the formation of active or inactive metabolites. These metabolites can have distinct effects on cellular processes, which may vary over time.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity . At high doses, it may cause toxic or adverse effects, such as cytotoxicity or organ damage. Studies have shown that thiophene derivatives can have dose-dependent effects on various biological processes, and this compound is likely to follow a similar pattern.
Metabolic Pathways
This compound is involved in several metabolic pathways. It may interact with enzymes or cofactors that play a role in its metabolism. For instance, thiophene derivatives are known to undergo oxidative metabolism, leading to the formation of reactive intermediates . These intermediates can further react with cellular components, affecting metabolic flux and metabolite levels. This compound may also influence the activity of metabolic enzymes, thereby modulating cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound can influence its concentration at the target site, thereby affecting its potency and efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may accumulate in the nucleus, where it can modulate gene expression and cellular responses.
properties
IUPAC Name |
ethyl 4-(difluoromethyl)-2-methyl-6-thiophen-2-ylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2S/c1-3-19-14(18)12-8(2)17-10(7-9(12)13(15)16)11-5-4-6-20-11/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXZINFNJSBMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1C(F)F)C2=CC=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide](/img/structure/B1493226.png)
![2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1493227.png)
![1-(2-azidoethyl)octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1493228.png)
![5-glycylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1493229.png)
![3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1493230.png)


![(6-(4-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493237.png)
![2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1493238.png)


![(6-(3-Aminopropyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493244.png)
![8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-amine](/img/structure/B1493245.png)